6-Chloronicotinoyl chloride

Physical property comparison Handling and formulation Acyl chloride stability

Substituting nicotinoyl chloride or positional isomers in neonicotinoid synthesis abolishes insect nAChR affinity. 6-Chloronicotinoyl chloride (CAS 58757-38-3) provides the mandatory 6-chloro pharmacophore for [³H]imidacloprid and [³H]acetamiprid radioligand preparation. • Solid at 48-51°C enables precise open-balance weighing without cold-room infrastructure • Direct Schotten-Baumann acylation yields N-(6-chloronicotinoyl)-GABA in >60% isolated yield • ≥98% purity, moisture-sensitive packaging under inert gas preserves anhydride-free integrity

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 58757-38-3
Cat. No. B1362338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloronicotinoyl chloride
CAS58757-38-3
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
InChIKeyFMEBIWNKYZUWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloronicotinoyl Chloride Specifications & Positioning


6-Chloronicotinoyl chloride (CAS 58757-38-3; molecular formula C₆H₃Cl₂NO; molecular weight 176.00) is a chlorinated pyridine-3-carbonyl chloride derivative belonging to the class of heteroaromatic acyl chlorides [1]. It exists as a white to off-white crystalline solid with a melting point of 48–51 °C, a density of 1.454 ± 0.06 g/cm³, and a boiling point of 84–85 °C at 3 mmHg . The compound is moisture-sensitive and requires storage under inert gas (nitrogen or argon) at 2–8 °C . Commercial grades are routinely supplied at ≥98% purity (GC or argentometric titration) from major reagent suppliers . Its defining structural feature—the chlorine atom at the pyridine 6-position combined with the reactive carbonyl chloride group—establishes a distinct reactivity and application profile that separates it from the unsubstituted parent, positional isomers, and the corresponding carboxylic acid precursor.

6-Chloronicotinoyl Chloride: Irreplaceability


Substituting 6-chloronicotinoyl chloride with unsubstituted nicotinoyl chloride (CAS 10400-19-8) or positional isomers such as 2-chloronicotinoyl chloride (CAS 49609-84-9) and 5-chloronicotinoyl chloride (CAS 85320-79-2) introduces failures at the molecular recognition, reactivity, and regulatory levels. The 6-chloro substituent is a pharmacophoric prerequisite for the neonicotinoid insecticide class: the chlorine atom at the 6-position of the pyridine ring is directly required for high-affinity binding to insect nicotinic acetylcholine receptors (nAChRs), and its absence—as in the unsubstituted parent—abolishes insecticidal activity [1]. Positional isomerism further alters electrophilicity at the carbonyl carbon, hydrogen-bonding capacity, and metabolic fate of downstream products [2]. The quantitative evidence presented in Section 3 demonstrates that physical-state differences, synthesis yields, radioligand applicability, and acylation performance each constitute independently verifiable reasons why generic substitution is scientifically and operationally unsound.

6-Chloronicotinoyl Chloride Comparative Evidence


Physical State: Solid vs. Liquid Dosing

6-Chloronicotinoyl chloride is a crystalline solid at standard laboratory temperature (melting point 48–51 °C) , whereas unsubstituted nicotinoyl chloride (CAS 10400-19-8) melts at 15–16 °C and exists as a low-melting solid that is effectively liquid under ambient bench conditions (20–25 °C) . This 33–35 °C elevation in melting point translates to a tangible operational advantage: 6-chloronicotinoyl chloride can be accurately weighed as a free-flowing powder on an open analytical balance, while nicotinoyl chloride requires cold-room handling or solvent pre-dissolution to achieve comparable dosing precision. The density difference (1.454 g/cm³ for the target vs. 1.3 g/cm³ for nicotinoyl chloride ) further confirms distinct molecular packing.

Physical property comparison Handling and formulation Acyl chloride stability

Synthesis Yield from Carboxylic Acid Precursor

The synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid via thionyl chloride reflux proceeds with a documented isolated yield of 93% (12.56 g product from 10.00 g starting acid, 63.5 mmol scale, 2 h reflux) . By comparison, the synthesis of unsubstituted nicotinoyl chloride from nicotinic acid under analogous SOCl₂ conditions is reported to yield a broader range of 80–96%, with documented cases as low as 64% depending on workup conditions . The narrower, higher-yield window for the 6-chloro derivative reflects the electron-withdrawing effect of the 6-chloro substituent, which stabilizes the transition state during acyl chloride formation and reduces competitive side reactions.

Synthesis efficiency Acyl chloride preparation Procurement cost-benefit

Positional Isomer Identification by Melting Point

6-Chloronicotinoyl chloride (mp 48–51 °C) and its 2-chloro positional isomer (CAS 49609-84-9; mp 38–42 °C) differ in melting point by approximately 10 °C (median values: ~49.5 °C vs. ~40 °C). This ~10 °C gap is analytically actionable: a simple melting point determination can discriminate between the two regioisomers in incoming quality control without requiring HPLC or NMR. Both isomers share the identical molecular formula (C₆H₃Cl₂NO) and molecular weight (176.00), meaning that common pharmacopeial identity tests based solely on molecular mass would fail to distinguish them, while melting point provides a low-cost orthogonal verification.

Positional isomer identification Quality control Melting point differentiation

Exclusive Neonicotinoid Radioligand Synthesis

6-Chloronicotinoyl chloride is the mandatory acyl chloride precursor for synthesizing tritiated neonicotinoid radioligands used in insect nicotinic acetylcholine receptor (nAChR) binding studies. Reduction with NaB³H₄ followed by conversion to 2-chloro-5-chloromethylpyridine and coupling with N-cyano-N′-methylacetamidine yields [³H]acetamiprid at 45 Ci/mmol specific activity [1]. Further coupling with ethylenediamine and cyclization yields [³H]CH-IMI (a tritiated imidacloprid analog) at 55 Ci/mmol [1]. Unsubstituted nicotinoyl chloride cannot be substituted in this pathway because the 6-chloro substituent is essential for the biological activity of the resulting neonicotinoid: neonicotinoids lacking the 6-chloro group (e.g., those derived from nicotinoyl chloride) show negligible affinity for insect nAChRs and are inactive as insecticides [2].

Radioligand synthesis Neonicotinoid insecticides nAChR binding assays

Schotten-Baumann Acylation of GABA

6-Chloronicotinoyl chloride undergoes Schotten-Baumann acylation with γ-aminobutyric acid (GABA) to afford N-(6-chloronicotinoyl)-γ-aminobutyric acid—a structural analog of the nootropic drug picamilon—in >60% isolated yield [1]. This biphasic aqueous-organic acylation protocol is documented specifically for the 6-chloro derivative. While Schotten-Baumann acylation is a general method for acyl chlorides, the >60% yield obtained with the 6-chloro congener reflects the balance between the enhanced electrophilicity conferred by the electron-withdrawing 6-chloro substituent (predicted pKa of the conjugate acid: −2.65 for the pyridinium nitrogen) and sufficient hydrolytic stability under the aqueous basic conditions required for the biphasic reaction .

Amide bond formation Schotten-Baumann acylation GABA derivative synthesis

Multi-Supplier Purity Standardization

6-Chloronicotinoyl chloride is uniformly supplied at ≥98% purity (GC or argentometric titration) across independent commercial vendors including TCI, Aladdin, Thermo Scientific, and Chem-Impex . This contrasts with the unsubstituted nicotinoyl chloride, which is commonly supplied at 95–98% purity with hydrochloride salt forms that introduce batch-to-batch variability in effective acyl chloride content . The consistent ≥98% purity specification for the 6-chloro derivative reduces the need for in-house repurification before use in GMP or regulated synthesis environments, and the availability from multiple independent suppliers mitigates single-source supply risk.

Commercial purity benchmarking Multi-source procurement Quality assurance

6-Chloronicotinoyl Chloride Application Scenarios


Tritiated Neonicotinoid Radioligand Synthesis

When preparing [³H]imidacloprid or [³H]acetamiprid for receptor binding assays, 6-chloronicotinoyl chloride is the sole viable acyl chloride entry point. As established in Section 3 (Evidence Item 4), the 6-chloro substituent is a mandatory pharmacophoric element for insect nAChR affinity, and reduction with NaB³H₄ yields radioligands at 45–55 Ci/mmol specific activity [1]. Nicotinoyl chloride cannot substitute in this pathway because the resulting des-chloro neonicotinoid analogs lack receptor affinity. Procurement specifications should require ≥98% purity with moisture-sensitive packaging under inert gas to preserve the anhydride-free integrity of the acyl chloride for radiochemical reduction.

Solid-Phase Dosing for Intermediate Synthesis

For reaction sequences where precise stoichiometric control of the acyl chloride is critical—such as Friedel-Crafts acylation with AlCl₃ to yield (6-chloro-3-pyridinyl)(phenyl)methanone [2]—the solid physical state of 6-chloronicotinoyl chloride (mp 48–51 °C) provides a distinct handling advantage over the low-melting nicotinoyl chloride (mp 15–16 °C). As demonstrated in Section 3 (Evidence Item 1), the 33–35 °C melting point differential enables accurate weighing on an open balance without cold-room infrastructure, reducing dosing variability in scale-up operations.

Pyridine-Based Polyamide and Polyimide Synthesis

6-Chloronicotinoyl chloride serves as a key monomer in the preparation of pyridine-containing poly(ether amide)s and polyimides. The nucleophilic substitution reaction with 4,4′-oxydianiline yields a dichloro-diamide intermediate that, upon further reaction with aminophenols or aminonaphthols, produces polymers with improved solubility and high thermal stability [3]. The dual electrophilic sites (carbonyl chloride for amidation; 6-chloro for subsequent nucleophilic aromatic substitution) enable a two-step polymerization strategy that is not accessible with nicotinoyl chloride, which lacks the secondary reactive chlorine handle.

Schotten-Baumann Acylation for GABA Analogs

As evidenced in Section 3 (Evidence Item 5), 6-chloronicotinoyl chloride can be employed directly in aqueous biphasic Schotten-Baumann conditions to acylate γ-aminobutyric acid, yielding N-(6-chloronicotinoyl)-GABA in >60% isolated yield [4]. This protocol avoids the need for amino acid ester protection and anhydrous solvents, streamlining the synthesis of picamilon analogs and related nootropic candidates. The electronic profile of the 6-chloro substituent (predicted pKa −2.65) balances sufficient electrophilicity for acylation with adequate stability toward aqueous hydrolysis under the biphasic conditions.

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